molecular formula C7H12N4O10 B8790582 Bis(dinitropropyl) formal CAS No. 5917-61-3

Bis(dinitropropyl) formal

Cat. No.: B8790582
CAS No.: 5917-61-3
M. Wt: 312.19 g/mol
InChI Key: ZQXWPHXDXHONFS-UHFFFAOYSA-N
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Description

Bis(dinitropropyl) formal is a useful research compound. Its molecular formula is C7H12N4O10 and its molecular weight is 312.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Energetic Plasticizer

BDNPF serves as an energetic plasticizer in propellant formulations. Its primary role is to modify the mechanical properties of the propellant matrix, enhancing its performance while maintaining stability during storage and handling. The compound's low melting point (approximately 12°C) and low vapor pressure make it particularly suitable for use in various formulations .

Eutectic Mixtures

A notable application is in the formation of eutectic mixtures with other compounds like bis(2,2-dinitropropyl) acetal (BDNPA). These mixtures exhibit improved thermal stability compared to their individual components, making them advantageous for use in solid propellants . The combination of BDNPF and BDNPA results in a plasticizer that can withstand higher temperatures without significant decomposition, thus enhancing the overall safety and efficacy of the explosive formulations.

Chemical Stability and Decomposition Pathways

Research has indicated that BDNPF exhibits superior chemical stability compared to other nitroplasticizers. For instance, when subjected to thermal conditions (150°C) over extended periods, BDNPF remains largely unchanged, whereas BDNPA shows considerable decomposition . This stability is critical for ensuring the longevity and reliability of explosive materials.

Decomposition Products

Recent studies have identified key decomposition pathways for BDNPF under various conditions. Hydrolysis has been noted as a significant pathway leading to the formation of 2,2-dinitropropanol (DNPOH), which can further decompose into other products like ethanal or methanal . Understanding these pathways is essential for improving formulation strategies and predicting the behavior of BDNPF in real-world applications.

Propellant Formulations

A study examining the influence of BDNPF on polymer-bonded explosives demonstrated that incorporating this plasticizer improved the sensitivity and performance characteristics of CL-20 based formulations . The findings highlighted how BDNPF enhances the overall effectiveness of explosives while maintaining manageable sensitivity levels.

Aging Studies

Aging studies conducted on formulations containing BDNPF revealed insights into its long-term stability. The presence of DNPOH as a degradation product was confirmed through advanced analytical techniques like liquid chromatography coupled with mass spectrometry (LC-QTOF) . These studies are crucial for assessing the shelf life and safety of explosive materials over time.

Properties

CAS No.

5917-61-3

Molecular Formula

C7H12N4O10

Molecular Weight

312.19 g/mol

IUPAC Name

1-(2,2-dinitropropoxymethoxy)-2,2-dinitropropane

InChI

InChI=1S/C7H12N4O10/c1-6(8(12)13,9(14)15)3-20-5-21-4-7(2,10(16)17)11(18)19/h3-5H2,1-2H3

InChI Key

ZQXWPHXDXHONFS-UHFFFAOYSA-N

Canonical SMILES

CC(COCOCC(C)([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 15 g (0.1 mole) of 2,2-dinitropropanol and 1.5 g (0.05 mole) of s-trioxane in 13 mL of methylene chloride at 0° C., 15 g (98%) of a concentrated sulfuric acid solution was injected with syringe pump over 2 hours. During the reaction, temperature was controlled not to exceed 5° C. After addition was completed, the reaction was stirred for further 30 minutes. Upon completion of the reaction, the reaction solution was quenched with water. The reaction mixture was extracted with 130 mL of methylene chloride, and then, the extract was successively washed with 5% sodium hydroxide aqueous solution (130 mL×4) and saturated sodium chloride aqueous solution (130 mL×2), dried over anhydrous magnesium sulfate, and then filtered. The filtrate was concentrated under reduced pressure. Further evaporation under 60° C., about 10 mmHg for 5 hours gave 12.8 g of BDNPF.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Name
Yield
87%

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